molecular formula C12H9Br2NO3 B2368032 ethyl (2E)-2-cyano-3-(3,5-dibromo-4-hydroxyphenyl)prop-2-enoate CAS No. 773089-21-7

ethyl (2E)-2-cyano-3-(3,5-dibromo-4-hydroxyphenyl)prop-2-enoate

Cat. No. B2368032
CAS RN: 773089-21-7
M. Wt: 375.016
InChI Key: BEKZYRMZNTZRDB-FPYGCLRLSA-N
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Description

Ethyl (2E)-2-cyano-3-(3,5-dibromo-4-hydroxyphenyl)prop-2-enoate, also known as ethyl 2-cyano-3-(3,5-dibromo-4-hydroxyphenyl)-2-propenoate, is a chemical compound that has gained attention for its potential applications in scientific research. This compound belongs to the class of cyanoacrylates, which are known for their ability to polymerize rapidly in the presence of moisture. Ethyl (2E)-2-cyano-3-(3,5-dibromo-4-hydroxyphenyl)prop-2-enoate is a versatile molecule that can be synthesized using a variety of methods, and its properties make it useful in various applications.

Scientific Research Applications

Crystal Structure and Interactions

  • Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate exhibits N⋯π and O⋯π interactions and hydrogen bonding, forming a zigzag double-ribbon structure (Zhang, Wu, & Zhang, 2011).
  • Ethyl (2Z)-2-cyano-3-[(3-fluoro-4-methoxyphenyl)amino]prop-2-enoate shows a rare C⋯π interaction of non-hydrogen bond type, an unusual finding in crystallography (Zhang, Tong, Wu, & Zhang, 2012).

Synthesis and Characterization

  • Synthesis of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate involves reacting ethyl cyanoacetate's lithium salt with specific fluorides. The compound crystallizes in a specific space group, with detailed lattice constants provided. Spectrometric identifications include IR, UV, and NMR techniques (Johnson, Canseco, Dolliver, Rowe, & Fronczek, 2006).
  • The thermal reaction of ethyl (2E)-2-phenylsulfinyl-2-alkenoates leads to the formation of ethyl (2E,4E)-2,4-alkadienoates, demonstrating the compound's susceptibility to pyrolysis and its potential in chemical synthesis (Tanikaga, Nozaki, Nishida, & Kaji, 1984).

Chemical Reactions and Mechanisms

  • Ethyl (2Z)-4-bromo-2-cyano-3-(2-naphthyl)but-2-enoate reacts with a coenzyme NADH model, leading to various debrominated products. This highlights its role in complex chemical reactions and potential applications in biochemistry (Fang, Liu, Wang, & Ke, 2006).
  • The hydrogenation of ethyl (2E)-2-oxo-4-arylbut-3-enoate results in ethyl (2E)-2-hydroxy-4-arylbutyrate. This process is sensitive to reaction temperature and yields products with high enantiomeric excess, indicating its potential in stereoselective synthesis (Meng, Zhu, & Zhang, 2008).

Novel Applications and Derivatives

  • Ethyl 2-cyano-4,4,4-trifluoro-3-(phenylamino)but-2-enoates are synthesized for the creation of (trifluoromethyl)quinoline-3-carbonitrile derivatives, showcasing its versatility in synthesizing complex organic compounds (Darehkordi, Talebizadeh, & Anary‐Abbasinejad, 2018).

properties

IUPAC Name

ethyl (E)-2-cyano-3-(3,5-dibromo-4-hydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Br2NO3/c1-2-18-12(17)8(6-15)3-7-4-9(13)11(16)10(14)5-7/h3-5,16H,2H2,1H3/b8-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEKZYRMZNTZRDB-FPYGCLRLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC(=C(C(=C1)Br)O)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC(=C(C(=C1)Br)O)Br)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Br2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl (2E)-2-cyano-3-(3,5-dibromo-4-hydroxyphenyl)prop-2-enoate

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